1-Hydroxyindolin-3-one
Description
Contextual Significance of Indolin-3-one Scaffolds in Organic Chemistry
Indolin-3-one, also known as pseudoindoxyl, forms the core structure of a wide array of naturally occurring and synthetically produced compounds. bohrium.comresearchgate.net This scaffold is a nitrogen-containing privileged unit, making it one of the most abundant heterocycles in physiologically active compounds and natural alkaloids. rsc.org The unique structure of indolin-3-ones, particularly those with substitutions at the C2 position, has made them a focal point for synthetic chemists. bohrium.comrsc.org These compounds are not only integral to medicinally important molecules but also find applications in areas like fluorescent dyeing. bohrium.comrsc.org
The development of efficient synthetic methods to access indolin-3-one derivatives has been a significant area of research. rsc.org Traditional methods often have limitations, prompting the exploration of novel strategies such as copper-catalyzed oxidative dimerization and cross-addition reactions to produce these scaffolds with good to high yields. bohrium.com The versatility of the indolin-3-one core allows for a wide range of chemical modifications, leading to a diverse library of compounds with potential applications in medicinal and synthetic organic chemistry. rsc.org
Relevance of Hydroxyindolinones to Natural Product Synthesis and Analogues
Hydroxyindolinones, and specifically 3-hydroxyindolin-2-ones, are prevalent in numerous natural products and biologically significant molecules. beilstein-journals.org These compounds have garnered considerable attention due to their diverse biological activities. beilstein-journals.org The 3-hydroxyindole moiety is a key structural feature in several alkaloids, including donaxaridine and convolutamydines A and E. researchgate.net
The synthesis of these natural products and their analogues often relies on the strategic construction of the hydroxyindolinone core. For instance, the total synthesis of (±)-donaxaridine and (±)-convolutamydines A and E has been achieved through the transformation of an allyl group on a 3-allyl-3-hydroxyindolin-2-one precursor. researchgate.net Furthermore, derivatives of 3-hydroxyindolin-2-one (B1221191) have been investigated for their potential as antiviral and antitumor agents, highlighting the therapeutic relevance of this structural motif. solubilityofthings.comontosight.ainih.gov The development of synthetic strategies that allow for the creation of diverse libraries of these compounds is crucial for exploring their full potential in drug discovery. rsc.org
Evolution of Research Perspectives on Hydroxyindolin-3-one Structures
Research on hydroxyindolin-3-one structures has evolved significantly, moving from initial isolation and characterization to sophisticated synthetic strategies and detailed biological evaluations. Early research focused on identifying these compounds in natural sources and understanding their basic chemical properties. nih.govmdpi.com
More recently, the focus has shifted towards the development of catalytic asymmetric methods for the synthesis of enantiomerically pure 3-hydroxyoxindoles. beilstein-journals.org This is driven by the fact that the biological activity of these compounds is often stereospecific. beilstein-journals.org Advanced techniques, including transition metal catalysis and organocatalysis, have been employed to achieve high levels of stereocontrol. beilstein-journals.org Furthermore, computational methods like molecular docking are now being used to understand the interactions between hydroxyindolinone derivatives and their biological targets, aiding in the rational design of new and more potent therapeutic agents. nih.govbohrium.comnih.gov The study of the polymorphism of these compounds has also become an area of interest, as different crystalline forms can affect their physical properties and bioavailability. bohrium.com
Interactive Data Tables
Chemical Properties of 1-Hydroxyindolin-3-one and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Hydroxyindolin-2-one | C8H7NO2 | 149.15 | White crystalline solid | 234-236 |
| 4-Chloro-7-fluoro-3-hydroxyindolin-2-one | C8H5ClFNO2 | 201.58 | - | - |
| (RS)-1-benzyl-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]indolin-2-one | C22H18N2O3 | - | - | - |
Data sourced from multiple chemical databases and research articles. ontosight.ainih.govfluorochem.co.uknih.gov
Overview of Synthetic Methods for Indolin-3-one Scaffolds
| Method | Key Features | Catalysts/Reagents | Reference |
| Copper-Catalyzed Oxidative Dimerization | Good to high yields, mild conditions | Copper catalyst | bohrium.com |
| Gold-Catalyzed Intermolecular Oxidation | Rapid synthesis of the indolin-3-one core | Gold catalyst (BrettPhosAuNTf2) | unipa.it |
| Piperidine-Catalyzed Aldol (B89426) Reaction | Operationally simple, time-efficient | Piperidine (B6355638) | nih.gov |
| Aryne-Based Three-Component Coupling | Metal-free conditions, good yields | Aryne precursor, 1,3-cyclodione | rsc.org |
This table summarizes key synthetic strategies discussed in the literature.
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-hydroxy-2H-indol-3-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,11H,5H2 |
InChI Key |
LQKGLZOMTXAOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Indolin 3 One Core and Hydroxylated Derivatives
Strategies for Indolin-3-one Scaffold Construction
The construction of the indolin-3-one framework can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions. These strategies often involve the formation of the core heterocyclic structure through cyclization or annulation reactions from strategically chosen precursors.
Oxidative Cyclization Protocols to Access 2-Hydroxyindolin-3-ones
Oxidative cyclization represents a powerful approach for the synthesis of 2-hydroxyindolin-3-ones. This method typically involves the intramolecular cyclization of an acyclic precursor, accompanied by an oxidation step to furnish the final product. A notable example is the facile and efficient preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govresearchgate.netnih.gov This transformation proceeds through a nucleophilic intramolecular cyclization, followed by oxidation of the aniline (B41778) moiety. nih.govresearchgate.netnih.gov The use of dimethyl sulfoxide (B87167) (DMSO) can facilitate the oxidation step. nih.gov This methodology has been shown to be effective for primary aniline derivatives, leading to improved yields and a broader reaction scope. nih.gov
Another approach involves the direct C-H functionalization of indoles. While many methods focus on the C3 position, strategies for functionalization at the C2 position are also being developed. researchgate.net These reactions often require an oxidant to facilitate the formation of the C2-quaternary center characteristic of many 2,2-disubstituted indolin-3-ones. researchgate.net
| Precursor Type | Key Reaction Features | Product Class |
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Nucleophilic intramolecular cyclization and oxidation | 2-(3-Oxoindolin-2-ylidene)acetonitriles |
| 2-Substituted Indoles | Oxidant-driven C-H functionalization | 2,2-Disubstituted indolin-3-ones |
Annulation Reactions for the Indolin-3-one Framework from Acyclic Precursors
Annulation reactions provide a convergent approach to the indolin-3-one framework by constructing the heterocyclic ring from acyclic precursors in a single or multi-step sequence. One such strategy involves the reaction of o-alkynylnitrobenzenes with maleimides in a one-pot cascade reaction to synthesize indolin-3-ones. researchgate.net Another innovative approach utilizes aryne annulation. The reaction of N-carbamoyl-functionalized enamine derivatives with benzyne (B1209423) can lead to the formation of substituted indolines through a formal [3+2] cycloaddition. caltech.eduresearchgate.net This metal-free method offers a direct route to the indoline (B122111) core, which can be a precursor to indolin-3-ones.
Gold-catalyzed cascade reactions have also emerged as a powerful tool for constructing the indolin-3-one scaffold. For instance, the reaction of 4H-furo[3,2-b]indoles with N-allenamides or propargylic esters in the presence of a gold(I) catalyst can lead to different classes of indolin-3-ones through a sequence involving functionalization and ring-opening. unimi.it
| Precursor 1 | Precursor 2 | Reaction Type | Catalyst/Reagent | Product |
| o-Alkynylnitrobenzene | Maleimide | Cascade Reaction | - | Indolin-3-one |
| N-Carbamoyl Enamine | Benzyne | [3+2] Cycloaddition | - | Substituted Indoline |
| 4H-Furo[3,2-b]indole | N-Allenamide/Propargylic Ester | Cascade Reaction | Gold(I) | Indolin-3-one Derivative |
Derivation from 1,2-Dihydroindol-3-one Analogues
The chemical transformation of existing 1,2-dihydroindol-3-one (also known as 3H-indol-3-one) analogues serves as a valuable method for the synthesis of more complex or substituted indolin-3-one derivatives. These precursors can undergo various reactions at different positions of the indolin-3-one core to introduce new functional groups or build fused ring systems. For example, domino palladium-catalyzed reactions of 2-indolylmethyl acetates with 1,3-dicarbonyl compounds can lead to polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. nih.gov Furthermore, sequential reactions of 2-indolylmethyl acetates with α-amino acids can be employed to synthesize 3-substituted-2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. nih.gov The development of catalytic asymmetric methods allows for the synthesis of chiral indolin-3-one derivatives, which are important targets in medicinal chemistry. rsc.org
Targeted Synthesis of Hydroxylated Indolin-3-one Variants
Hydroxylated indolin-3-ones, particularly 2-hydroxyindolin-3-ones, are key intermediates and structural motifs in various biologically active molecules. Their synthesis often requires specific methodologies that can introduce the hydroxyl group regioselectively.
Generation of 2-Hydroxyindolin-3-ones via Acyloin Rearrangements
While not a direct synthesis of 1-hydroxyindolin-3-one, acyloin-type rearrangements are relevant in the chemistry of related structures. For instance, 3-hydroxy-2-oxindoles can be prepared via acyloin rearrangements of 2-hydroxy-indolin-3-ones that are generated in situ. This highlights the accessibility and reactivity of the 2-hydroxyindolin-3-one intermediate. The transformation of isatin-3-hydrazones with (dichloroiodo)benzene can lead to 3,3-dichloroindolin-2-ones, showcasing the reactivity at the C3 position of the indolinone core which can be a precursor for such rearrangements. rsc.org
Copper-Catalyzed Oxidative Intramolecular Cyclization to 2-Hydroxyindolin-3-ones
Copper-catalyzed reactions have proven to be highly effective for the synthesis of 2-hydroxyindolin-3-ones. One prominent method involves the copper-catalyzed aerobic oxidative α-amination cyclization of ketones. For example, the reaction of 2-aminopyridines with acetophenones in the presence of a copper(I) catalyst and an oxygen atmosphere can yield imidazo[1,2-a]pyridines. organic-chemistry.org While this example does not directly produce indolin-3-ones, the underlying principle of copper-catalyzed oxidative cyclization is applicable. A more direct application is the copper-catalyzed synthesis of 3-hydroxyisoindolin-1-ones from 2-iodobenzamide (B1293540) derivatives and benzyl (B1604629) cyanides, which proceeds in a one-pot, two-step sequence. rsc.org The development of copper-catalyzed methods for the synthesis of various heterocyclic compounds, including quinazolinones from 2-arylindoles, further underscores the versatility of copper catalysis in this field. nih.govorganic-chemistry.orgfigshare.com
| Catalyst System | Substrate Type | Key Transformation |
| Copper(I) Iodide / O₂ | 2-Aminopyridines and Acetophenones | Aerobic Oxidative α-Amination Cyclization |
| Copper(I) Chloride | 2-Iodobenzamides and Benzyl Cyanides | One-pot Sequential Reaction |
| Copper(I) Bromide / O₂ | 2-Arylindoles and Amines | Aerobic Oxidative Cyclization |
Catalytic Approaches in Indolin-3-one Synthesis
The development of catalytic methods has revolutionized the synthesis of the indolin-3-one core and its hydroxylated analogues, offering milder reaction conditions, improved efficiency, and enhanced control over selectivity compared to classical stoichiometric approaches. These strategies encompass both metal-free and metal-mediated transformations, as well as biocatalytic methods, providing a versatile toolkit for accessing a wide array of structurally diverse indolin-3-one derivatives.
Metal-Free Conditions for 3-Substituted-3-hydroxyindolin-2-ones via Three-Component Coupling
A significant advancement in the synthesis of 3-substituted-3-hydroxyindolin-2-ones is the development of metal-free, three-component coupling reactions. An aryne-based synthetic protocol allows for the one-pot synthesis of these compounds in good yields. rsc.orgrsc.org This method involves the coupling of an N-protected isatin (B1672199), an aryne precursor, and a 1,3-cyclodione. rsc.orgrsc.org The reaction proceeds under metal-free conditions, forming one C-C and one C-O bond in a single operation. rsc.org
This synthetic strategy has been shown to be effective for a wide variety of 3-hydroxyindolin-2-ones. rsc.orgrsc.org Furthermore, the resulting 3-hydroxyindolin-2-one (B1221191) derivatives can be further transformed. Treatment with an inorganic base at high temperatures can lead to interesting o-arylated products of 1,3-cyclohexanedione. rsc.orgrsc.org
| Component 1 | Component 2 | Component 3 | Product | Key Features |
| N-protected isatin | Aryne precursor | 1,3-cyclodione | 3-substituted-3-hydroxyindolin-2-one | Metal-free, One-pot, Good yields |
Asymmetric Catalytic Synthesis of 3-Hydroxyoxindoles (e.g., Aldol (B89426), Morita-Baylis-Hillman Reactions of Isatins)
The asymmetric catalytic synthesis of 3-hydroxyoxindoles represents a powerful strategy for accessing enantioenriched compounds with significant biological potential. nih.govbeilstein-journals.org Both transition-metal catalysis and organocatalysis have been successfully employed in these transformations. nih.govbeilstein-journals.org
The asymmetric aldol reaction of isatins with ketones, such as cyclohexanone (B45756) and acetone, has been effectively catalyzed by novel chiral catalysts derived from 1,2-diaminocyclohexane (DACH). nih.gov These reactions can produce the desired products in good yields (up to 95%) and with high enantioselectivities (up to 98% ee). nih.gov The addition of trifluoromethanesulfonic acid and water has been found to improve the yields of these reactions. nih.gov
The Morita-Baylis-Hillman (MBH) reaction is another important method for the asymmetric synthesis of 3-substituted 3-hydroxyoxindoles. nih.govacs.orgnih.gov The organocatalyst β-isocupreidine has been shown to be highly effective in the MBH reaction of isatins with acrolein, providing enantiomerically enriched products that can serve as valuable synthetic building blocks. acs.orgnih.gov This reaction is notable as it is the first instance of a ketone (isatin) being used as the electrophile and acrolein as the nucleophile in a highly enantioselective catalytic asymmetric MBH reaction. acs.orgnih.gov Similarly, β-isocupreidine can efficiently catalyze the MBH reaction of isatins with maleimides, generating 3-substituted 3-hydroxyoxindoles in excellent yields (up to 96%) and with outstanding enantioselectivity (up to >99% ee) under mild conditions. nih.gov
| Reaction Type | Reactants | Catalyst Example | Yield | Enantiomeric Excess (ee) |
| Asymmetric Aldol | Isatins, Ketones | 1,2-diaminocyclohexane (DACH) derivative | Up to 95% | Up to 98% |
| Morita-Baylis-Hillman | Isatins, Acrolein | β-isocupreidine | - | High |
| Morita-Baylis-Hillman | Isatins, Maleimides | β-isocupreidine | Up to 96% | Up to >99% |
Chemoenzymatic Synthesis of Substituted Indole-2-ketone Derivatives
Chemoenzymatic approaches offer a green and efficient alternative for the synthesis of complex indole (B1671886) derivatives. A three-enzyme coupled biotransformation system has been developed to access structurally diverse indole-containing acyloin derivatives, which are valuable precursors for various biologically active molecules. mdpi.comresearchgate.netnih.govug.edu.gh
This system utilizes an engineered tryptophan synthase β-subunit, a commercially available L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme. mdpi.comresearchgate.netnih.govug.edu.gh The reaction sequence begins with the synthesis of tryptophan derivatives from commercially available indoles, followed by oxidation to the corresponding indole-3-pyruvate analogues. mdpi.com These intermediates then undergo further enzymatic transformation to yield the desired acyloin derivatives. mdpi.comresearchgate.netnih.govug.edu.gh This chemoenzymatic strategy has demonstrated a considerable substrate profile, allowing for the production of acyloins with different indole ring systems. researchgate.netnih.govug.edu.gh
Regio- and Stereoselective Synthetic Control
Achieving high levels of regio- and stereoselectivity is a critical aspect of modern organic synthesis, particularly for the construction of complex and biologically active molecules. In the context of indolin-3-one chemistry, significant efforts have been directed towards controlling the outcome of reactions at the C3 position of the indolin-2-one core.
Regioselective Nucleophilic Additions to Isatins for 3-Substituted Hydroxyindolin-2-ones
The C3 carbonyl group of isatins is highly electrophilic, making it a prime target for nucleophilic addition reactions to generate 3-substituted 3-hydroxyindolin-2-ones. beilstein-journals.orgnih.gov The regioselectivity of these additions is generally excellent, with nucleophiles preferentially attacking the C3 ketone over the C2 amide carbonyl. nih.gov
A variety of nucleophiles can be employed in these reactions. For instance, stabilized organic halides can undergo coupling with isatins under Barbier-type conditions in the presence of metals like indium, tin, or zinc to afford 3-substituted 3-hydroxyoxindoles. nih.gov These reactions, which include carbonylallylation, bromoallylation, 1,3-butadien-2-ylation, propargylation, and allenylation, proceed with high regiocontrol. nih.gov
Furthermore, the reaction of isatins with α-diazophosphonates can be controlled to achieve sequential nucleophilic addition and regioselective ring-expansion, leading to the formation of 4-phosphonylated-3-hydroxyquinolin-2(1H)-ones. researchgate.net This transformation highlights the versatility of isatins as building blocks for more complex heterocyclic systems.
Control of Stereoselectivity in Indolinone Formation
Controlling the stereochemistry at the C3 position of the indolin-2-one core is crucial for the synthesis of chiral molecules with defined biological activities. nih.gov The addition of nucleophiles to the prochiral C3 carbonyl group creates a stereogenic center, and thus, the development of stereoselective methods is of high importance. nih.gov
Supramolecular assembly can play a role in the solid-state structures of these compounds. For example, novel 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones have been synthesized, and their crystal structures reveal different patterns of supramolecular assembly. nih.gov
In the broader context of stereocontrol in organic reactions, torsional effects have been identified as a significant factor influencing the stereoselectivity of additions to π-systems. nih.gov These effects arise from the differential strain in the transition states leading to diastereomeric products. While not specifically detailed for indolinone formation in the provided context, such fundamental principles of stereocontrol are applicable to the design of stereoselective syntheses of 3-hydroxyindolin-2-ones.
Synthesis of Specific Functionalized Indolin-3-one Derivatives
The construction of a quaternary carbon center at the C2 position of the indolin-3-one core represents a significant synthetic challenge. These C2-quaternary structures are integral to various bioactive molecules. nih.gov Recent methodologies have focused on the oxidative dearomatization of indoles to create these complex three-dimensional architectures from simpler planar precursors. nih.gov
One effective metal-free approach involves the use of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to mediate the oxidative dearomatization of indoles. This method allows for the direct generation of all-carbon quaternary centers at the C2 position, yielding a range of C2-quaternary indolinone derivatives with good functional group tolerance in moderate to excellent yields. nih.gov The reaction proceeds by converting the planar indole skeleton into a more complex 3D structure. nih.gov
Another strategy involves the N-heterocyclic carbene (NHC)-catalyzed formal [4+2] annulation of 2-aryl-3H-indol-3-ones with α,β-unsaturated carboxylic acids that possess a γ-hydrogen. This reaction proceeds via an in situ activation strategy, where the γ-addition of vinyl enolates to the cyclic ketimines affords chiral tricyclic indolin-3-ones featuring a quaternary carbon at the C2-position. acs.org This enantioselective pathway provides rapid access to novel and structurally significant C2-quaternary indolin-3-ones. acs.org
Furthermore, organocatalytic asymmetric aza-Friedel-Crafts-type reactions of indol-3-ones with naphthols have been developed. researchgate.net Depending on the catalyst used, such as spirocyclic chiral phosphoric acids or quinine-incorporated squaramides, different classes of chiral compounds like 2-(hydroxylnaphthyl)-indolin-3-ones can be formed. researchgate.net
| Method | Key Reagents/Catalysts | Reactants | Product Type | Key Features |
|---|---|---|---|---|
| Oxidative Dearomatization | (NH₄)₂S₂O₈ | Indoles | C2-Quaternary Indolinones | Metal-free, good functional group tolerance. nih.gov |
| NHC-Catalyzed [4+2] Annulation | N-Heterocyclic Carbene (NHC) | 2-Aryl-3H-indol-3-ones, α,β-Unsaturated Carboxylic Acids | Chiral Tricyclic Indolin-3-ones | Enantioselective, in situ activation. acs.org |
| Aza-Friedel-Crafts Reaction | Chiral Phosphoric Acids, Squaramides | Indol-3-ones, Naphthols | 2-(Hydroxylnaphthyl)-indolin-3-ones | Organocatalytic, asymmetric synthesis. researchgate.net |
The synthesis of N-substituted 3-hydroxyindolin-2-ones is often achieved through aldol-type reactions involving N-substituted isatins. A straightforward and efficient method is the piperidine-catalyzed aldol reaction between N-alkylisatins and various aryl methyl ketones. nih.govnih.gov This reaction is typically performed by stirring the reactants in ethanol (B145695) at room temperature, leading to the formation of racemic N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones in good to excellent yields. nih.goviucr.org
The general procedure involves mixing the N-alkylisatin with the appropriate aryl methyl ketone in the presence of a catalytic amount of piperidine (B6355638). iucr.org The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the solid products are typically collected by simple filtration. nih.goviucr.org These 3-hydroxy compounds serve as valuable intermediates for further transformations, such as stereoselective dehydration under acidic conditions to yield N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. nih.govnih.gov
| N-Substituent | Aryl Methyl Ketone | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl | Acetophenone | Piperidine | Ethanol | 93 | iucr.org |
| Benzyl | 4-Fluoroacetophenone | Piperidine | Ethanol | 91 | iucr.org |
| Benzyl | 4-Chloroacetophenone | Piperidine | Ethanol | 85 | iucr.org |
| Benzyl | 4-Methoxyacetophenone | Piperidine | Ethanol | 89 | iucr.org |
| Benzyl | 2-Acetylthiophene | Piperidine | Ethanol | 82 | iucr.org |
Halogenated, particularly fluorinated, 3-hydroxyindolin-2-one derivatives are of interest due to the unique properties imparted by the halogen atom. The synthesis of 3-fluorooxindoles can be achieved through the direct fluorination of indolin-2-ones. One method employs Selectfluor™ as the fluorinating agent. researchgate.net
A practical synthesis for 3-aryl-3-fluorooxindoles involves a two-step process. First, an aryl Grignard reagent is added to an isatin to create a 3-aryl-3-hydroxyindolin-2-one intermediate. researchgate.net This intermediate is then treated with diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group with a fluorine atom, yielding the desired 3-aryl-3-fluorooxindole. researchgate.net This sequence allows for the introduction of a wide variety of aryl groups at the C3 position.
Homodimeric adducts based on the 3-hydroxyindolin-2-one core can be synthesized through the Morita-Baylis-Hillman (MBH) reaction. scielo.br In a typical procedure, ethylene (B1197577) glycol diacrylate serves as a double Michael acceptor in a reaction with N-substituted isatin derivatives. scielo.br
The optimal conditions for this reaction involve using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst at room temperature. scielo.br The reaction times can vary from as little as 15 minutes to several hours, with isolated yields reaching up to 63%. scielo.br It has been observed that the presence of electron-withdrawing substituents on the aromatic ring of the isatin, such as chloro or nitro groups, significantly accelerates the reaction. For example, the synthesis of an adduct from 5,7-dichloro-1-methylindoline-2,3-dione was completed in approximately 15 minutes with the highest reported yield of 63%. scielo.br
| Isatin Derivative | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| 5,7-Dichloro-1-methylindoline-2,3-dione | 15 min | 63 | scielo.br |
| 5-Chloro-1-methylindoline-2,3-dione | 1 h | 57 | scielo.br |
| 5-Nitro-1-methylindoline-2,3-dione | 3 h | 44 | scielo.br |
| 1-Methylindoline-2,3-dione | 48 h | 31 | scielo.br |
The synthesis of 3-hydroxyindolin-2-ones bearing a difluoroalkyl group at the C3 position is a specialized area. While direct synthesis of 3-(1',1'-difluoroalkyl)-3-hydroxyindolin-2-ones is not extensively detailed in the provided context, related methodologies for creating fluorinated 3,3-disubstituted 2-oxindoles can be adapted. For instance, a photoinduced radical cyclization of N-arylacrylamides with fluorinated alkyl iodides under ultraviolet irradiation provides a route to fluorinated 3,3-disubstituted 2-oxindoles. nih.gov
Efficient syntheses of 3,3-difluorooxindoles from hydrazonoindolin-2-one using Selectfluor have also been reported. researchgate.net By modifying these approaches, for example, through the reaction of an appropriate difluoroalkyl nucleophile with isatin, the target 3-(1',1'-difluoroalkyl)-3-hydroxyindolin-2-one structure could potentially be accessed. The addition of a difluoroacetate (B1230586) radical to 2-aryl-3H-indol-3-ones has been shown to produce a variety of difluoroalkylated C2-tetrasubstituted 2-aryl indolin-3-ones, indicating the feasibility of introducing difluoroalkyl moieties onto the indolinone core. researchgate.net
Structure Activity Relationship Sar Studies on Hydroxyindolinone Derivatives
Correlating Structural Modifications with Investigated Molecular Activities
The indolin-2-one core is a critical feature for the biological activity of these derivatives, particularly in the context of inhibiting protein kinases like vascular endothelial growth factor receptors (VEGFRs). nih.gov Modifications at various positions on this scaffold have been shown to significantly impact their therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
One key area of modification is the C3 position of the oxindole (B195798) ring. Substitutions at this position are crucial for the antiangiogenic and anticancer activities of these compounds. nih.gov For instance, the introduction of a 3-(2-aryl-2-oxoethyl) side chain at the C3 position has been a fruitful strategy in developing potent derivatives.
In the realm of anticancer research, SAR studies have revealed that specific substitutions on the indolinone ring and the attached phenyl ring can dramatically alter antiproliferative activity. For example, starting with a lead compound, 4,7-dichloro-3-(2-(4-chlorophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one, which showed modest activity, a simple modification to a p-methoxy substitution on the phenyl ring resulted in a significant increase in potency against Ewing's sarcoma cell lines. nih.gov Further exploration of this position demonstrated that electron-withdrawing groups led to a loss of activity, highlighting the sensitive electronic requirements for molecular interaction. nih.govacs.org
The following table summarizes the effect of different substituents on the antiproliferative activity of 1-hydroxyindolin-3-one derivatives against a specific cancer cell line.
| Compound | Indolinone Ring Substituent | Phenyl Ring Substituent | Antiproliferative Activity (GI₅₀ in μM) |
| 1 | 4,7-dichloro | 4-chloro | 20 |
| 2 | 4,7-dichloro | 4-methoxy | 0.9 |
| 9j | 4,7-dichloro | 4-fluoromethyl | ~2.7 (3-fold loss from compound 2) |
| 9p | 4,7-dichloro | 4-isopropyl | Inactive |
| 9q | 4,7-dichloro | 4-phenyl | Inactive |
Data sourced from a study on small molecule disruptors of EWS-FLI1 interactions. nih.govacs.org
Beyond cancer, hydroxyindolinone derivatives have been investigated for their anti-inflammatory properties. For example, 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one has been identified as an inhibitor of nitric oxide production, a key process in inflammation. SAR studies on similar compounds indicate that modifications to the indolinone structure can either enhance or diminish this anti-inflammatory activity.
Influence of Substituent Position and Type on Molecular Interactions
The position and electronic nature of substituents on the this compound scaffold are critical determinants of their biological activity, influencing how these molecules interact with their biological targets.
Substituents on the Indolinone Ring:
The substitution pattern on the indolinone ring itself plays a pivotal role. For instance, in the development of inhibitors for the EWS-FLI1 protein in Ewing's sarcoma, the presence of dichloro substituents at the 4 and 7 positions of the indolinone ring was found to be important for activity. acs.org Moving or removing these halogen atoms can lead to a significant decrease in potency.
In a separate study focusing on antifungal activity, the introduction of halogen substituents (I, Cl, or Br) at the 5-position of the 3-hydroxy-2-oxindole ring was found to be crucial for potent activity against plant pathogenic fungi. mdpi.com
Substituents on the Phenyl Ring:
For derivatives bearing a phenyl group, the position and type of substituent on this ring are equally important. As mentioned earlier, a para-methoxy group on the phenyl ring of a 3-(2-phenyl-2-oxoethyl)-3-hydroxyindolin-2-one derivative led to a marked increase in antiproliferative activity compared to a para-chloro substituent. nih.gov Further studies revealed that electron-withdrawing groups at this position were detrimental to activity. nih.govacs.org This suggests that the electronic properties of the substituent directly influence the binding affinity of the molecule to its target.
The following table illustrates the impact of substituent type and position on the phenyl ring on the inhibitory activity of certain hydroxyindolinone derivatives.
| Compound | Phenyl Ring Substituent | Investigated Activity | Key Finding |
| 2 | 4-methoxy | EWS-FLI1 Inhibition | Significantly increased activity. nih.gov |
| 9h-k | 4-(electron-withdrawing groups) | EWS-FLI1 Inhibition | Loss of activity. nih.govacs.org |
| 3d | 4-bromo, 2-methoxy | HIV-1 Integrase Inhibition | Increased bioactivity attributed to π-charge transfer. nih.gov |
| (±)-21 | m,m-dichloro | Antibacterial | Exhibited the best activity. nih.gov |
| (±)-22 | p-CF₃ | Antibacterial | Exhibited the best activity. nih.gov |
| (±)-23 | p-CN | Antibacterial | Exhibited the best activity. nih.gov |
These findings underscore the importance of a systematic approach to SAR, where the position and electronic nature of each substituent are carefully considered to optimize molecular interactions and achieve the desired biological effect.
Stereochemical Aspects of Structure-Activity Relationships
Stereochemistry adds another layer of complexity and opportunity to the SAR of this compound derivatives. The C3 position of the indolinone ring is a chiral center when substituted with four different groups, leading to the existence of enantiomers. These enantiomers can exhibit different biological activities and potencies.
The synthesis of these compounds often results in a racemic mixture, containing equal amounts of both enantiomers. researchgate.net However, it is increasingly recognized that a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects.
For example, in the development of inhibitors for the EWS-FLI1 protein, the synthesis of 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones via an aldol (B89426) reaction produces a racemic mixture. researchgate.net While the reported activities are for the mixture, it is plausible that one enantiomer has a higher affinity for the target protein. The spatial arrangement of the hydroxyl group and the aryl-oxoethyl side chain is critical for fitting into the binding pocket of the target protein.
The importance of stereochemistry is further highlighted in studies where the hydrogen bonding capabilities of the hydroxyl and amine groups are investigated. Methylation of the hydroxyl group at C3 or the nitrogen at position 1 can probe the involvement of these groups in hydrogen bonding with the receptor. acs.org The specific orientation of these groups, dictated by the stereochemistry at C3, will determine the feasibility and strength of these crucial interactions. While detailed studies separating and testing individual enantiomers of this compound are not extensively reported in the provided context, the fundamental principles of stereochemistry in drug design suggest that this is a critical area for future optimization.
Applications of Hydroxyindolinones in Chemical Biology Research and As Chemical Probes
Development and Utilization of Hydroxyindolinones as Chemical Probes
Chemical probes are highly validated, cell-active, and selective small molecules used as research tools to study their biological targets. nih.gov They are instrumental in dissecting complex biological processes and validating the therapeutic potential of new targets. nih.govnih.gov The indolinone framework is a well-established starting point for developing such probes due to its versatile chemical nature, which allows for the introduction of various functional groups to modulate activity and selectivity. nih.govnih.govmdpi.com
The development process often involves creating a library of compounds based on the indolinone scaffold and screening them for desired biological effects. nih.gov Once a "hit" is identified, further chemical modifications are made to optimize its properties, transforming it into a potent and selective chemical probe. nih.gov For instance, research has led to the discovery of indolinone-based inhibitors for targets like Cathepsin C (CTSC) for inflammatory bowel disease and Focal Adhesion Kinase (FAK) signaling. nih.govnih.gov These tailored molecules can then be used to interrogate the function of their target proteins within cellular systems. nih.gov
To facilitate target identification, these probes can be further modified by attaching reporter tags, such as an alkyne handle for click chemistry or a photoreactive group for photoaffinity labeling. unimi.it These additions enable researchers to covalently link the probe to its target protein, allowing for subsequent isolation and identification. unimi.itrsc.org
Methodologies for Investigating Molecular Targets in Research
Identifying the precise molecular target of a bioactive compound like a hydroxyindolinone derivative is a critical step in both drug discovery and chemical biology. pageplace.de This process, often called target deconvolution, can be approached through several complementary strategies. nih.gov
| Methodology | Principle | Key Advantage | Key Limitation |
|---|---|---|---|
| Affinity-Based Approaches | Utilizes a modified probe to physically isolate the target protein(s) from a complex mixture. | Directly identifies binding partners. | Probe modification can alter binding; risk of isolating non-specific binders. |
| Genetic Interaction Methods | Identifies genes that, when altered, modify the cellular response to the compound. | Provides functional context and pathway information. | Indirect; may not identify the direct binding target. |
| Computational Inference Methods | Predicts targets based on chemical structure, side-effect profiles, or other data associations. | Rapid and cost-effective for generating hypotheses. | Predictions require experimental validation. |
| Chemical Proteomics | Uses chemical probes to map compound-protein interactions on a proteome-wide scale. | Provides a global view of on-target and off-target interactions. | Can be technically complex and data-intensive. |
Affinity-based methods are direct biochemical techniques that aim to physically isolate a target protein from a complex biological sample, such as a cell lysate. nih.gov A common strategy is the "pull-down" assay, where the small molecule of interest is chemically modified to act as a "bait" or probe. nih.gov This probe is typically immobilized on a solid support, like agarose (B213101) beads, or tagged with a high-affinity handle, such as biotin. nih.gov
When the cell lysate is incubated with this probe, the target protein binds to it. nih.gov After an incubation period, non-binding proteins are washed away, and the specifically bound proteins are eluted and identified, usually by mass spectrometry. nih.gov This approach can be powerful, but a key consideration is that the chemical modification required to create the probe must not interfere with the compound's ability to bind to its target. rsc.org
Genetic interaction methods identify targets indirectly by observing how genetic modifications alter a cell's sensitivity to a compound. nih.gov The underlying principle is that if a mutation in a specific gene either enhances or suppresses the effect of the small molecule, that gene's product may be the target or part of the target's pathway. nih.gov
Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used on a genome-wide scale to systematically knock down or knock out every gene. nih.gov By comparing the phenotypic response of these modified cells to the compound with that of normal cells, researchers can generate a list of candidate targets. nih.gov For example, this approach has been successfully used to identify the targets of anti-cancer and anti-fungal agents. rsc.org
With the growth of large biological and chemical databases, computational methods have become a valuable tool for predicting drug targets. nih.gov These in silico approaches can be broadly categorized:
Structure-Based Methods: If the 3D structure of a potential target protein is known, reverse docking (or inverse docking) can be used. unimi.itacs.org This involves computationally screening a database of protein structures to find which ones are most likely to bind the small molecule of interest. unimi.it
Ligand-Based Methods: These methods rely on the principle of chemical similarity, which states that structurally similar molecules often have similar biological activities. unimi.it By comparing the chemical structure of an unknown compound to databases of compounds with known targets, potential targets can be inferred. nih.govunimi.it
Side-Effect-Based Methods: An innovative approach involves analyzing the side-effect profiles of drugs. The hypothesis is that drugs with similar side effects may act on the same or related protein targets.
Chemical proteomics is a powerful discipline that uses chemical probes to study protein function and drug interactions directly in complex biological systems. nih.gov It provides a comprehensive view of a compound's interactions across the entire proteome, helping to identify not only the intended "on-targets" but also unintended "off-targets" that might cause side effects. nih.govnih.gov
A prominent strategy within chemical proteomics is Activity-Based Protein Profiling (ABPP). nih.gov ABPP uses specially designed chemical probes that react covalently with the active sites of specific enzyme families. nih.gov This allows for the assessment of the functional state of these enzymes in their native environment. Compound-centric chemical proteomics (CCCP) focuses on a specific bioactive molecule, modifying it into a probe to enrich its molecular targets from cell or tissue lysates for identification by mass spectrometry. nih.gov
Mechanistic Investigations of Molecular Action (General Principles)
Identifying the molecular target is often the first step in a deeper investigation into a compound's mechanism of action (MOA). Understanding the MOA involves elucidating how the interaction between the small molecule and its target protein leads to the observed physiological or phenotypic effect. nih.gov
Once a target is validated, mechanistic studies may involve:
Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides atomic-level detail of the binding interaction and can explain how the compound modulates the protein's function.
Biochemical and Biophysical Assays: These experiments quantify the binding affinity (e.g., using surface plasmon resonance) and the functional consequence of binding (e.g., enzyme inhibition assays).
Cellular Assays: Researchers use cell-based experiments to confirm that the interaction between the compound and the target is responsible for the cellular phenotype. This often involves comparing the compound's effect on normal cells versus cells where the target protein has been knocked out, mutated, or overexpressed.
By combining these approaches, scientists can build a comprehensive model of how a compound like a 1-Hydroxyindolin-3-one derivative functions at the molecular and cellular levels, providing crucial insights for further development in medicine and biology. nih.gov
Enzymatic Transformations and Metabolic Pathways in Research Context
The study of enzymatic transformations and metabolic pathways involving hydroxyindolinones provides crucial insights into their roles in biological systems. Research in this area, particularly focusing on bacterial metabolism, has utilized advanced techniques to elucidate the formation and conversion of these compounds.
This compound as an Intermediate in Bacterial Indole (B1671886) Metabolism
Recent research has identified 3-hydroxyindolin-2-one (B1221191), a closely related isomer of this compound, as an intermediate in the bacterial metabolism of indole. nih.gov This discovery has shed light on the complex pathways through which gut microbiota process tryptophan-derived indole.
Historically, indole metabolism in the liver was the primary focus, with enzymes like cytochrome P450 (CYP) isoforms, such as CYP2E1, being responsible for hydroxylating indole to form 3-hydroxyindole (indoxyl). nih.govresearchgate.net This is then typically conjugated and excreted. nih.govresearchgate.net However, the role of bacterial enzymes in generating hydroxyindolinones is an expanding area of investigation.
3-Hydroxyindolin-2-one has been identified as a secondary metabolite of isatin (B1672199) and was observed in E. coli expressing P450 enzymes following exposure to indole. nih.gov This highlights a pathway for the formation of this compound within a bacterial context, distinct from host metabolism.
Key Findings on Hydroxyindolinones in Bacterial Indole Metabolism:
| Finding | Organism/System | Significance |
| Identification as an intermediate | E. coli expressing P450 enzymes | Demonstrates a bacterial pathway for the synthesis of 3-hydroxyindolin-2-one from indole. nih.gov |
| Secondary metabolite of isatin | In vivo studies | Elucidates the metabolic relationship between different indole derivatives in biological systems. nih.gov |
Enzymatic Conversion Studies (e.g., IifA enzyme)
The enzymatic conversion of hydroxyindolinones is a key aspect of their metabolic fate. A notable enzyme in this process is IifA, a putative cofactor-independent oxygenase. nih.govmdpi.com This enzyme plays a role in the bacterial assimilation of indole. nih.gov
Specifically, the IifA enzyme catalyzes the conversion of 3-hydroxyindolin-2-one to anthranilic acid. nih.govmdpi.com This enzymatic reaction is not only significant for understanding the metabolic pathway but also serves as a practical tool for researchers. The specific conversion of 3-hydroxyindolin-2-one by IifA has been utilized as a method to confirm the presence of this metabolite in complex biological samples, such as brain extracts. nih.govmdpi.com When brain extracts from animals administered indole were treated with IifA, the formation of anthranilic acid was observed, thereby confirming the presence of 3-hydroxyindolin-2-one. nih.govmdpi.com
Enzymatic Conversion of 3-Hydroxyindolin-2-one:
| Enzyme | Substrate | Product | Research Application |
| IifA | 3-Hydroxyindolin-2-one | Anthranilic acid | Confirmation of 3-hydroxyindolin-2-one presence in biological samples. nih.govmdpi.com |
Isotope-Labeling for Metabolic Pathway Elucidation
Isotope-labeling is a powerful technique for tracing the metabolic fate of compounds in vivo. The use of stable isotope-carrying indole has been instrumental in confirming that 3-hydroxyindolin-2-one is a bona fide metabolite of indole. nih.govresearchgate.net
In these studies, organisms are administered indole that has been chemically synthesized to contain a heavier isotope of one of its constituent atoms, such as carbon-13 (¹³C). researchgate.net As the labeled indole is metabolized, the heavier isotope is incorporated into its downstream metabolites. By using mass spectrometry to detect the presence of these heavier metabolites, researchers can definitively trace the metabolic pathway.
Following the administration of isotope-carrying indole, a heavier isotope of 3-hydroxyindolin-2-one was detected in various tissues, including the brain, liver, cecum, and small intestine. nih.gov This provided direct evidence that indole is a precursor to 3-hydroxyindolin-2-one in a living system. nih.gov
Isotope-Labeling Study Summary:
| Labeled Precursor | Detected Labeled Metabolite | Tissues of Detection | Conclusion |
| Stable isotope-carrying indole | Heavier isotope of 3-hydroxyindolin-2-one | Brain, liver, cecum, small intestine | Confirmed that 3-hydroxyindolin-2-one is an in vivo metabolite of indole. nih.gov |
Advanced Analytical and Characterization Techniques in 1 Hydroxyindolin 3 One Research
Spectroscopic Characterization for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, HRMS, FTIR)
Spectroscopic techniques are fundamental tools for the structural confirmation of newly synthesized 1-Hydroxyindolin-3-one derivatives. Each method provides unique insights into the molecular framework, and together they offer a comprehensive characterization of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules.
¹H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, as well as signals for the protons on the five-membered heterocyclic ring. A chemically synthesized version of 3-hydroxy-1,3-dihydro-2H-indol-2-one (a synonym for this compound) has been analyzed by ¹H NMR, confirming its structure. hplc.eu The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are indicative of the connectivity of the atoms.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, carbonyl, or aliphatic).
Below are representative NMR data for a derivative, 1-allyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one, which illustrate the type of information obtained from these analyses. nih.gov
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
| 11.04 | s |
| 7.33 | t, J = 7.3 |
| 7.09 – 6.98 | m |
| 6.87 | t, J = 7.4 |
| 6.52 | s |
| 5.92 – 5.76 | m |
| 5.28 – 5.10 | m |
| 4.42 – 4.21 | m |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. researchgate.net This technique is highly accurate and can distinguish between compounds with the same nominal mass but different chemical formulas. scispace.com For this compound derivatives, HRMS provides definitive confirmation of the molecular formula by matching the experimentally measured mass to the calculated mass with a very low margin of error. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum of a this compound derivative would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and the C=C stretches of the aromatic ring. For instance, the FTIR spectrum of indole (B1671886), a related parent structure, shows a characteristic N-H stretching vibration at 3406 cm⁻¹ and aromatic C=C stretching bands around 1508-1577 cm⁻¹. researchgate.net
| Technique | Information Obtained | Typical Data for this compound Derivatives |
| ¹H NMR | Proton environment and connectivity | Aromatic protons (δ 6.5-8.0 ppm), Aliphatic protons, Hydroxyl proton |
| ¹³C NMR | Carbon skeleton | Carbonyl carbon (δ ~177 ppm), Aromatic carbons (δ 109-143 ppm), Quaternary carbon at C3 (δ ~75 ppm) |
| HRMS | Exact mass and elemental composition | Calculated vs. Found m/z values with high precision (e.g., C₁₉H₁₆N₂O₂Na [M+Na]⁺: calcd. 327.1104, found 327.1101) |
| FTIR | Functional groups | O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹) |
Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation
Single crystal X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. This method provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of this compound that possess a stereocenter at the C3 position, single crystal XRD is the definitive method for establishing the absolute configuration (R or S).
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines how the X-rays are scattered, and from this pattern, a detailed model of the molecule's structure can be constructed. For example, the crystal structure of a related compound, 6-Hydroxy-3-(hydroxyimino)indolin-2-one, was determined using this technique, revealing the planarity of the indole ring system and the intermolecular hydrogen bonding network that stabilizes the crystal structure. mdpi.com In another study, the crystal structure of a 3-hydroxyindolin-2-one (B1221191) derivative was crucial in confirming the outcome of a novel synthesis method. mdpi.com
The data obtained from single crystal XRD analysis are typically presented in a crystallographic information file (CIF) and include parameters such as the crystal system, space group, and unit cell dimensions.
| Crystallographic Parameter | Significance |
| Crystal System | Describes the symmetry of the crystal lattice. |
| Space Group | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Final R indices | Indicate the goodness of fit between the experimental data and the final structural model. |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is invaluable for monitoring the progress of a chemical reaction and for analyzing the purity of the final product.
Reaction monitoring by HPLC allows chemists to track the consumption of starting materials and the formation of products over time. Small aliquots of the reaction mixture are periodically withdrawn, diluted, and injected into the HPLC system. The resulting chromatogram provides a snapshot of the reaction's progress, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.
For product analysis, HPLC is used to determine the purity of the isolated this compound derivative. The compound is dissolved in a suitable solvent and injected into the HPLC. A pure compound will ideally show a single peak in the chromatogram. The presence of additional peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component.
Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of oxindole (B195798) derivatives. researchgate.net In RP-HPLC, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and will therefore have a longer retention time.
| HPLC Parameter | Description | Typical Application in this compound Analysis | | :--- | :--- | | Stationary Phase | The solid support within the column that interacts with the analytes. | C18 or other reversed-phase materials are common for oxindole derivatives. researchgate.net | | Mobile Phase | The solvent that carries the analytes through the column. | A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid. | | Detector | The component that detects the analytes as they elute from the column. | UV-Vis detector set at a wavelength where the indolinone chromophore absorbs strongly (e.g., 254 nm). | | Retention Time (t_R) | The time it takes for an analyte to travel from the injector to the detector. | Used to identify components in a mixture by comparison to standards. | | Peak Area | The area under the chromatographic peak. | Proportional to the concentration of the analyte, used for quantification. |
By employing these advanced analytical and characterization techniques, researchers can confidently synthesize, purify, and structurally elucidate this compound and its derivatives, paving the way for further investigation into their chemical and biological properties.
Future Research Trajectories for 1 Hydroxyindolin 3 One and Indolin 3 One Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research will undoubtedly prioritize the development of synthetic routes that are not only novel but also adhere to the principles of green chemistry. The goal is to move beyond traditional multi-step, stoichiometric reactions towards more elegant and environmentally benign strategies.
Key areas of focus include:
Catalytic Asymmetric Synthesis : While significant progress has been made in the asymmetric synthesis of indolin-3-ones, the development of more efficient and versatile catalytic systems remains a primary objective. rsc.orgnih.gov Future efforts will likely concentrate on creating novel organocatalysts, chiral transition-metal complexes, and biocatalysts that can provide high enantioselectivity for a broader range of substrates under mild conditions. rsc.org
One-Pot and Tandem Reactions : Cascade or tandem reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent a highly efficient and atom-economical approach. acs.orgacs.org Researchers are expected to design new cascade sequences that can rapidly construct complex polycyclic indolin-3-one frameworks from simple starting materials. acs.orgresearchgate.net For example, a one-pot method for generating indolin-3-ones from N-methylbenzylamines and methyl 2-fluorobenzoates has been reported, showcasing the potential of tandem reactions. acs.org
Electrosynthesis and Photoredox Catalysis : The use of electricity and light to drive chemical reactions offers sustainable alternatives to conventional reagents. Combining amine catalysts with electrochemistry for the anodic oxidation of indoles to generate indolin-3-ones is an example of such an innovative approach. rsc.org Visible-light-induced, metal-free methods are also emerging for functionalizing related heterocyclic systems, and their application to indolin-3-one synthesis is a promising avenue for future exploration. researchgate.net
Dearomatization Strategies : Oxidative dearomatization of indoles has become a powerful tool for accessing C2-quaternary indolin-3-ones. researchgate.net Future work will likely expand the scope of this strategy, employing new oxidants and catalytic systems to achieve higher efficiency and selectivity. researchgate.net
| Synthetic Strategy | Key Features | Future Outlook |
| Catalytic Asymmetric Synthesis | High enantioselectivity, use of chiral catalysts (organo, metal-based). rsc.orgrsc.org | Development of more robust and broadly applicable catalysts. |
| One-Pot/Tandem Reactions | High atom economy, operational simplicity, rapid complexity generation. acs.orgacs.org | Design of novel cascade sequences for complex scaffolds. |
| Electrosynthesis/Photocatalysis | Sustainable energy sources, mild reaction conditions, unique reactivity. rsc.org | Broader application in core synthesis and functionalization. |
| Oxidative Dearomatization | Direct access to C2-quaternary centers from readily available indoles. researchgate.net | Exploration of new, greener oxidant systems and reaction partners. |
Exploration of Undiscovered Reactivity Profiles
The indolin-3-one core possesses multiple reactive sites, and its full chemical potential has yet to be realized. Future research will delve into uncovering and harnessing novel reactivity patterns to access unprecedented molecular architectures.
Promising research directions include:
Cycloaddition and Annulation Reactions : Indolin-3-one derivatives can act as versatile partners in various cycloaddition and annulation reactions to construct fused-ring systems. rsc.org The exploration of [3+2] annulations and other cycloaddition pathways will continue to be a fertile ground for discovering new transformations. researchgate.net
Activation of Reactive Intermediates : The in-situ generation of reactive intermediates, such as cyclic C-acylimines from 2-aryl-3H-indol-3-ones, opens up new avenues for chemoselective transformations. rsc.org Investigating the reactions of these challenging ketimine species with a wider range of nucleophiles and reaction partners is a key future direction. rsc.org
Novel C-H Functionalization : Direct C-H functionalization represents an ideal synthetic strategy due to its atom economy. While some progress has been made, the development of methods for the selective C-H functionalization of the indolin-3-one core at various positions remains a significant challenge and a target for future research. researchgate.net
Umpolung (Reactivity Inversion) : Strategies that invert the normal reactivity of a functional group can lead to novel bond formations. The development of umpolung strategies for the indolin-3-one scaffold, such as the double umpolung reaction of 2-aminophenyl-3-oxopropanoate to generate 2,2-disubstituted indolin-3-ones, provides a blueprint for future explorations in this area. acs.org
Advanced Computational Studies for Rational Design and Mechanistic Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis. researchgate.netmdpi.com Its application to indolin-3-one chemistry is expected to accelerate discovery and innovation significantly.
Future computational work will likely focus on:
Mechanistic Elucidation : DFT calculations can provide deep insights into reaction mechanisms, helping to distinguish between different possible pathways (e.g., concerted vs. stepwise, radical vs. polar). mdpi.comresearchgate.net This understanding is crucial for optimizing reaction conditions and explaining observed stereoselectivity and regioselectivity. researchgate.netacs.org
Rational Catalyst Design : By modeling the transition states of catalyzed reactions, researchers can understand the key interactions between the catalyst, substrates, and intermediates. researchgate.net This knowledge allows for the rational, in-silico design of new catalysts with improved activity and selectivity, reducing the need for extensive empirical screening.
Predicting Reactivity and Selectivity : Computational models can be used to predict the feasibility of new reactions and the likely outcomes. nih.gov Frontier Molecular Orbital (FMO) analysis, for instance, can help predict the course of cycloaddition reactions. researchgate.netmdpi.com
Exploring Excited-State Properties : For applications in materials science, understanding the electronic and photophysical properties is crucial. Time-dependent DFT (TD-DFT) can be used to calculate absorption and emission spectra, helping to design new indolin-3-one-based dyes and electronic materials with specific optical properties. researchgate.net
| Computational Method | Application in Indolin-3-one Chemistry | Research Goal |
| Density Functional Theory (DFT) | Elucidating reaction pathways and transition state structures. mdpi.comresearchgate.net | Optimization of reaction conditions and understanding selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling relationships between molecular structure and properties. nih.gov | Predicting the bioactivity or material properties of new derivatives. |
| Molecular Docking | Simulating the interaction of indolin-3-one derivatives with biological targets. researchgate.netresearchgate.net | Rational design of new therapeutic agents. |
| Time-Dependent DFT (TD-DFT) | Calculating electronic absorption and emission spectra. researchgate.net | Design of novel dyes and materials for organic electronics. |
Expanding Applications in Interdisciplinary Chemical Research, including Materials Science and Organic Electronics
While the biological activity of indolin-3-ones is well-established, their potential in other scientific domains is an exciting and underexplored frontier.
Future applications are anticipated in:
Functional Dyes and Sensors : The indolin-3-one scaffold is present in various dyes. rsc.orgunimi.it Future research will focus on synthesizing new derivatives with tailored photophysical properties, such as high quantum yields, large Stokes shifts, and sensitivity to environmental factors (e.g., pH, metal ions). This could lead to the development of advanced fluorescent probes for bioimaging and chemical sensing.
Organic Electronics : The inherent conjugated systems and tunable electronic properties of indolin-3-one derivatives make them attractive candidates for use in organic electronics. Research could explore their incorporation into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the core structure and substituents provides a powerful handle for tuning the HOMO/LUMO energy levels and charge transport properties.
Functional Materials : The rigid, planar structure of certain indolin-3-one derivatives could be exploited in the development of novel polymers and supramolecular assemblies. These materials could exhibit interesting properties for applications in areas such as gas storage, separation technologies, or as stimuli-responsive materials.
The continued exploration of 1-hydroxyindolin-3-one and indolin-3-one chemistry, guided by the principles of sustainability, reactivity discovery, computational prediction, and interdisciplinary application, promises to unlock a wealth of new scientific knowledge and technological innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
